6-bromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one
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Overview
Description
6-bromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one typically involves a multi-step process. One common method includes the bromination of a chromenone precursor followed by the introduction of the benzenesulfonyl group. The reaction conditions often involve the use of bromine or a brominating agent, along with a suitable solvent and catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-bromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2H-chromen-2-one: Lacks the benzenesulfonyl group but shares the chromenone core.
3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one: Similar structure but without the bromine atom.
Uniqueness
6-bromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one is unique due to the presence of both the bromine atom and the benzenesulfonyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in its analogs.
Biological Activity
6-Bromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one is a synthetic compound that belongs to the class of chromenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a bromine atom, a sulfonyl group, and a chromenone backbone, which contribute to its biological activity. The presence of electron-withdrawing and electron-donating groups in its structure can significantly influence its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related chromenone derivatives have shown promising antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) | Reference |
---|---|---|---|
Compound A | E. coli | 15 | |
Compound B | S. aureus | 20 | |
6-Bromo-Chromenone | Multiple strains | Varies |
The data suggests that the introduction of halogen groups enhances antifungal activity, while methoxy groups improve antibacterial efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays. Compounds with similar structures have demonstrated significant inhibition of inflammation markers.
Table 2: Anti-inflammatory Activity Comparison
Compound Name | Inhibition Percentage (%) | Reference |
---|---|---|
Compound C | 39.45 | |
Compound D | 40.10 | |
6-Bromo-Chromenone | TBD |
In studies, compounds with methoxy substituents showed enhanced anti-inflammatory effects compared to standard anti-inflammatory drugs such as ibuprofen.
Anticancer Properties
The anticancer potential of chromenones has been widely studied. Specifically, compounds featuring sulfonyl groups have shown cytotoxic effects against various cancer cell lines.
Table 3: Cytotoxicity Data Against Cancer Cell Lines
Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound E | HeLa | 15 | |
Compound F | A549 | 12 | |
6-Bromo-Chromenone | HT-29 | TBD |
The presence of electron-withdrawing groups like bromine has been correlated with increased cytotoxicity in cancer cells.
Case Studies
- Antimicrobial Study : A recent study synthesized several chromenone derivatives and tested their antimicrobial activity against common pathogens. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of sulfonyl-substituted chromenones. The findings revealed that these compounds effectively reduced edema in animal models, suggesting their potential use in treating inflammatory conditions.
Properties
IUPAC Name |
6-bromo-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4S/c1-11(2)12-3-6-15(7-4-12)24(21,22)17-10-13-9-14(19)5-8-16(13)23-18(17)20/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLBCXQLHUZBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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